Pyridazino[3,4-C]quinoline
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Overview
Description
Pyridazino[3,4-C]quinoline is a heterocyclic compound that features a fused ring system combining pyridazine and quinoline moieties. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of nitrogen atoms in the ring system imparts distinctive electronic properties, making it a valuable scaffold for drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridazino[3,4-C]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the autoxidation of 4-hydrazinylquinolin-2(1H)-one, which leads to the formation of this compound derivatives . The reaction conditions often include the use of oxidizing agents and controlled temperatures to facilitate the cyclization process.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: Pyridazino[3,4-C]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially leading to new derivatives with unique properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These often involve halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can yield a variety of functionalized derivatives .
Scientific Research Applications
Pyridazino[3,4-C]quinoline has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new drugs, particularly for targeting specific enzymes or receptors.
Biological Studies: It is used in studying enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Materials Science: The electronic properties of this compound derivatives make them suitable for use in organic electronics and photonics.
Industrial Applications: The compound’s derivatives are explored for their potential use in agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Pyridazino[3,4-C]quinoline involves its interaction with specific molecular targets. For instance, certain derivatives have been shown to inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound’s ability to form hydrogen bonds and π-π stacking interactions plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Quinoline: A well-known nitrogenous base with a simpler structure compared to Pyridazino[3,4-C]quinoline.
Pyridazine: Another nitrogen-containing heterocycle, but with different electronic properties and reactivity.
Quinoxaline: A compound with a similar fused ring system but different nitrogen positioning.
Uniqueness: this compound stands out due to its fused ring system that combines the properties of both pyridazine and quinoline. This unique structure imparts distinctive electronic and steric properties, making it a versatile scaffold for various applications .
Properties
CAS No. |
230-11-5 |
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Molecular Formula |
C11H7N3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
pyridazino[3,4-c]quinoline |
InChI |
InChI=1S/C11H7N3/c1-2-4-10-8(3-1)9-5-6-13-14-11(9)7-12-10/h1-7H |
InChI Key |
FPQBLXCSIHDYGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)N=NC=C3 |
Origin of Product |
United States |
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